molecular formula C15H15F3N2O4 B2720571 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097893-86-0

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No. B2720571
CAS RN: 2097893-86-0
M. Wt: 344.29
InChI Key: NHNBNEATECFFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains a pyrrolidine ring , a common nitrogen-containing heterocycle used in medicinal chemistry . It also contains a trifluoromethoxy group , which is a fluorinated ether.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Trifluoromethoxybenzene, a component of the compound, can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring . The trifluoromethoxy group may contribute to the overall polarity of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

A pivotal aspect of the research around compounds similar to "3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one" involves their synthesis and evaluation for potential applications in chemistry and pharmacology. For instance, studies have demonstrated the synthesis of pyrimidino and pyrrolo derivatives through reactions involving amino and cyano compounds, showcasing their potential in creating biologically active molecules with antimicrobial properties (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, research on 1,3-dipolar cycloaddition reactions catalyzed by chiral Lewis acids has revealed significant enantioselectivity, highlighting the compound's role in stereoselective synthesis (Suga, Inoue, Inoue, & Kakehi, 2002).

Biological Applications

The exploration of benzoxazinyl-oxazolidinone analogues has led to the development of compounds with pronounced antibacterial activity against Gram-positive pathogens, including strains resistant to linezolid. This research points to the therapeutic potential of these compounds in combating antibiotic-resistant bacterial infections (Guo et al., 2013). Furthermore, structural studies on oxazolidinone derivatives have provided insights into their conformational behavior, which is crucial for understanding their interaction with biological targets (Park et al., 2000).

Catalysis and Reactions

Research into cycloadditions of trifluoromethylated azomethine ylides has unveiled high regioselectivity in the synthesis of pyrrolidines, underpinning the utility of such compounds in organic synthesis and catalysis (Tanaka, Nagatani, Ohsuga, & Mitsuhashi, 1994). The discovery of new catalytic systems for the enantioselective synthesis of cycloadducts further emphasizes the importance of these compounds in developing synthetic methodologies with high stereocontrol (Suga, Inoue, Inoue, Kakehi, & Shiro, 2005).

properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4/c16-15(17,18)24-12-3-1-10(2-4-12)13(21)19-6-5-11(9-19)20-7-8-23-14(20)22/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBNEATECFFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

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